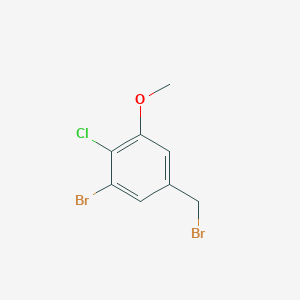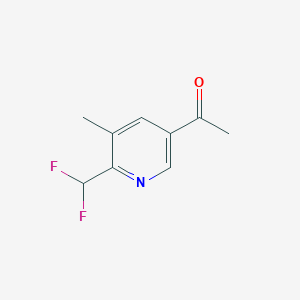![molecular formula C10H8FNO3 B13681376 6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to a benzo[d][1,3]oxazin-4-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves cyclization reactions starting from appropriately substituted aniline derivatives. One common synthetic route involves the following steps:
Nitration: The starting material, such as 2-methyl-4-nitroaniline, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Cyclization: The amino group reacts with a suitable carbonyl compound, such as 2-fluoro-4-methoxybenzaldehyde, under acidic or basic conditions to form the oxazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazine ring to its dihydro analogs.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted oxazines and their derivatives.
科学的研究の応用
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound lacks the fluorine atom, which may influence its binding affinity to molecular targets.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The presence of a bromine atom instead of fluorine may result in different chemical and biological properties.
特性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
6-fluoro-8-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8FNO3/c1-5-12-9-7(10(13)15-5)3-6(11)4-8(9)14-2/h3-4H,1-2H3 |
InChIキー |
RSNGFVVOKVHDIL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2OC)F)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)

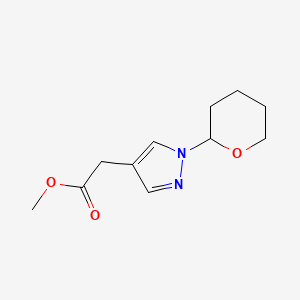
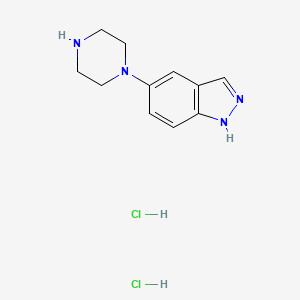
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
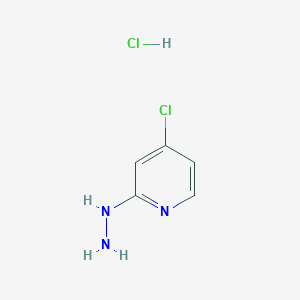
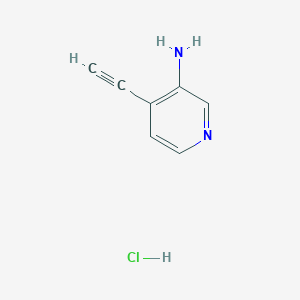
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
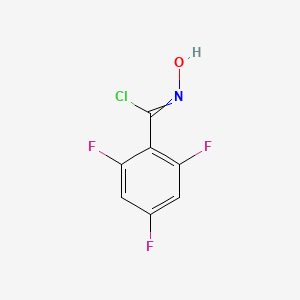
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
